(3S,4R,5S)-5-[(4S)-2,2-dimethyl-1,3-dioxolan-4-yl]-3,4-dihydroxyoxolan-2-one

Catalog No.
S1795888
CAS No.
94697-68-4
M.F
C₉H₁₄O₆
M. Wt
218.21
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(3S,4R,5S)-5-[(4S)-2,2-dimethyl-1,3-dioxolan-4-yl]...

CAS Number

94697-68-4

Product Name

(3S,4R,5S)-5-[(4S)-2,2-dimethyl-1,3-dioxolan-4-yl]-3,4-dihydroxyoxolan-2-one

IUPAC Name

(3S,4R,5S)-5-[(4S)-2,2-dimethyl-1,3-dioxolan-4-yl]-3,4-dihydroxyoxolan-2-one

Molecular Formula

C₉H₁₄O₆

Molecular Weight

218.21

InChI

InChI=1S/C9H14O6/c1-9(2)13-3-4(15-9)7-5(10)6(11)8(12)14-7/h4-7,10-11H,3H2,1-2H3/t4-,5+,6-,7+/m0/s1

SMILES

CC1(OCC(O1)C2C(C(C(=O)O2)O)O)C

Starting Material for Chemical Synthesis

5,6-O-Isopropylidene-L-gulono-1,4-lactone (L-Gulonolactone) is primarily used as a starting material for the chemical synthesis of various carbohydrates, particularly those with a gulonic acid core. Due to its specific stereochemistry (L-configuration), it serves as a valuable building block for the synthesis of complex carbohydrates that play important roles in biological systems [, , ].

  • One prominent application involves the synthesis of Vitamin C (L-ascorbic acid). L-Gulonolactone can be converted into L-ascorbic acid through a multi-step process, providing a valuable route for the production of this essential vitamin [].
  • Researchers also utilize L-Gulonolactone for the synthesis of other biologically relevant molecules, such as sialic acids, which are sugars found on cell surfaces and play a role in cell-cell interactions and immune function [].

The compound (3S,4R,5S)-5-[(4S)-2,2-dimethyl-1,3-dioxolan-4-yl]-3,4-dihydroxyoxolan-2-one is a complex organic molecule characterized by its unique stereochemistry and functional groups. It belongs to the class of oxolane derivatives, which are cyclic compounds containing oxygen atoms in their ring structure. The specific configuration of this compound suggests potential applications in medicinal chemistry, particularly due to its hydroxyl groups that can engage in hydrogen bonding and influence biological interactions.

The chemical behavior of this compound can be analyzed through various types of reactions:

  • Hydrolysis Reactions: Hydroxyl groups can facilitate hydrolysis under acidic or basic conditions, leading to the breakdown of the compound into simpler components.
  • Oxidation-Reduction Reactions: The presence of hydroxyl groups makes it susceptible to oxidation, potentially forming ketones or aldehydes.
  • Esterification: The hydroxyl groups can react with carboxylic acids to form esters, which may enhance the compound's lipophilicity and biological activity.

These reactions are mediated by enzymes in biological systems, which act as catalysts to accelerate the reaction rates and allow for metabolic transformations

The biological activity of (3S,4R,5S)-5-[(4S)-2,2-dimethyl-1,3-dioxolan-4-yl]-3,4-dihydroxyoxolan-2-one can be predicted based on its structural features. Compounds with similar functional groups often exhibit activities such as:

  • Antioxidant Properties: Due to the presence of hydroxyl groups that can scavenge free radicals.
  • Antimicrobial Activity: Many oxolane derivatives have shown potential against various pathogens.
  • Anticancer Effects: Some studies suggest that compounds with similar structures may inhibit tumor growth by inducing apoptosis in cancer cells .

Computer-aided prediction tools like PASS (Prediction of Activity Spectra for Substances) can provide insights into the potential biological activities based on structural similarities .

Several synthetic routes can be employed to produce this compound:

  • Starting from Simple Sugars: Using naturally occurring sugars as precursors can lead to the formation of oxolane derivatives through selective protection and deprotection strategies.
  • Dioxolane Formation: The synthesis may involve the formation of dioxolanes through reaction with suitable aldehydes or ketones under acidic conditions.
  • Chiral Catalysis: Employing chiral catalysts can help achieve the desired stereochemistry during synthesis, ensuring high enantiomeric purity.

These methods highlight the importance of stereochemistry in determining the biological activity and efficacy of the resulting compounds .

The unique structure of (3S,4R,5S)-5-[(4S)-2,2-dimethyl-1,3-dioxolan-4-yl]-3,4-dihydroxyoxolan-2-one lends itself to various applications:

  • Pharmaceuticals: Potential use as an active pharmaceutical ingredient due to its predicted biological activities.
  • Cosmetics: Antioxidant properties may be harnessed in skincare formulations.
  • Food Industry: As a natural preservative or antioxidant agent .

Interaction studies are crucial for understanding how this compound behaves in biological systems. These studies often involve:

  • Molecular Docking Studies: To predict how the compound interacts with target proteins or enzymes.
  • In Vitro Assays: Evaluating cytotoxicity and other biological effects on cell lines.
  • Structure-Activity Relationship Analysis: To correlate structural features with observed biological activities using methods like Quantitative Structure–Activity Relationship (QSAR) modeling .

Several compounds share structural similarities with (3S,4R,5S)-5-[(4S)-2,2-dimethyl-1,3-dioxolan-4-yl]-3,4-dihydroxyoxolan-2-one, including:

Compound NameKey FeaturesBiological Activity
1,3-DioxolaneContains dioxolane ring; simple structureAntimicrobial properties
5-HydroxymethylfurfuralFuran derivative; reactive carbonyl groupAntioxidant and anticancer activities
DihydroxyacetoneSimple sugar derivative; hydroxyl groupsSkin tanning agent

These compounds highlight the uniqueness of the target compound due to its specific stereochemistry and potential for diverse applications in medicinal chemistry and beyond .

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Dates

Modify: 2023-08-15

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